3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-9-18-17(24)21(15)12-6-7-20(10-12)16(23)13-8-14(25-19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKIYZTFIKTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the pyrrolidine ring, and finally the formation of the imidazolidine-2,4-dione moiety. Key reagents and conditions often include:
Isoxazole Ring Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Imidazolidine-2,4-dione Formation: This step typically involves the reaction of urea derivatives with appropriate carbonyl compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound can be characterized by its molecular formula and a distinctive structure that includes an imidazolidine ring and an oxazole moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
| Feature | Description |
|---|---|
| Imidazolidine Ring | Provides a framework for biological activity. |
| Oxazole Moiety | Enhances binding affinity to molecular targets. |
| Pyrrolidine Group | Modulates pharmacokinetic properties. |
Antimicrobial Properties
Research indicates that compounds similar to 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione exhibit significant antimicrobial activity. The oxazole ring is known to enhance the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity. Studies have shown that derivatives containing the oxazole moiety can effectively combat various bacterial strains, making them valuable in developing new antibiotics.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The imidazolidine ring may play a crucial role in modulating these interactions, leading to increased cytotoxicity against tumor cells .
Lead Compound Development
In drug discovery, this compound serves as a lead compound for synthesizing novel derivatives with enhanced biological activities. Researchers are exploring various modifications to its structure to optimize potency and selectivity against specific biological targets. For instance, altering substituents on the oxazole or imidazolidine rings can lead to compounds with improved pharmacological profiles .
Multicomponent Reactions
The compound can be synthesized through multicomponent reactions (MCRs), which offer advantages such as increased efficiency and atom economy. MCRs allow for the simultaneous formation of multiple bonds in a single reaction step, facilitating the rapid generation of diverse compound libraries for high-throughput screening in pharmaceutical research .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various oxazole derivatives, this compound was identified as one of the most potent compounds against Gram-positive bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Case Study 2: Anticancer Activity Assessment
A separate investigation focused on the anticancer potential of the compound revealed that it significantly inhibited the growth of human breast cancer cells in vitro. The study suggested that the imidazolidine component interacted with key signaling pathways involved in cancer cell survival, providing a promising avenue for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole Derivatives: Compounds with similar isoxazole rings.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.
Imidazolidine-2,4-dione Derivatives: Compounds with the imidazolidine-2,4-dione moiety.
Uniqueness
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities supported by research findings and case studies.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that utilize specific reagents such as DAST (Diethylaminosulfur trifluoride) for the formation of oxazolines. The structural uniqueness of this compound arises from its combination of oxazole and pyrrolidine rings, which may confer distinctive reactivity patterns and biological interactions .
The biological activity of this compound is thought to involve the modulation of enzyme or receptor activity. The precise molecular targets remain to be fully elucidated but are likely to include various enzymes involved in metabolic pathways or receptors that mediate cellular signaling .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Recent studies have shown that derivatives similar to this compound possess significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar oxazole derivatives have shown effectiveness against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), suggesting their potential as anti-inflammatory agents. This activity is crucial for addressing conditions characterized by excessive inflammation .
Case Studies
Several case studies highlight the efficacy of related compounds:
- Anticancer Efficacy : A study involving a series of oxazole derivatives showed promising results against MCF-7 cells, with one compound exhibiting an IC50 value comparable to Tamoxifen .
- Antimicrobial Action : Research on pyrazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, providing insights into their mechanism involving membrane disruption .
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of this compound with related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
